molecular formula C10H21ClN2O2 B12109290 Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride

Cat. No.: B12109290
M. Wt: 236.74 g/mol
InChI Key: MUFLBICUIZXCBK-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is a derivative of piperazine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride typically involves the reaction of 2,2-dimethyl-3-(piperazin-1-yl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoate
  • Methyl 2,2-dimethyl-3-(morpholin-1-yl)propanoate
  • Methyl 2,2-dimethyl-3-(piperidin-1-yl)propanoate

Uniqueness

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H

InChI Key

MUFLBICUIZXCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCNCC1)C(=O)OC.Cl

Origin of Product

United States

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